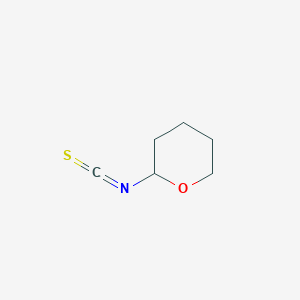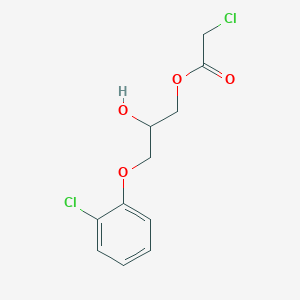![molecular formula C21H23ClN2O2 B14350387 1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)but-2-en-1-one CAS No. 90316-47-5](/img/no-structure.png)
1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)but-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)but-2-en-1-one is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 2-chlorophenyl group and a 4-methoxyphenyl group. It is of interest in medicinal chemistry due to its potential pharmacological activities.
准备方法
The synthesis of 1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)but-2-en-1-one typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is first synthesized or obtained from commercial sources. The 2-chlorophenyl group is then introduced through a nucleophilic substitution reaction.
Coupling with 4-Methoxyphenyl Group: The intermediate is then coupled with a 4-methoxyphenyl group through a condensation reaction, often using a suitable catalyst and solvent.
Formation of the But-2-en-1-one Moiety:
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反应分析
1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)but-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, where nucleophiles such as amines or thiols can replace the chlorine atom.
Hydrolysis: Acidic or basic hydrolysis can lead to the cleavage of the but-2-en-1-one moiety, resulting in the formation of simpler fragments.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon, acid or base catalysts), and controlled temperatures.
科学研究应用
1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)but-2-en-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders, such as anxiety and depression.
Biological Studies: It is used in biological assays to investigate its effects on various biological pathways and receptors, including serotonin and dopamine receptors.
Chemical Biology: The compound serves as a tool in chemical biology to study the interactions between small molecules and biological macromolecules.
Industrial Applications:
作用机制
The mechanism of action of 1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)but-2-en-1-one involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound is known to bind to serotonin and dopamine receptors, modulating their activity and influencing neurotransmission. This interaction can lead to various pharmacological effects, including anxiolytic and antidepressant activities. The exact pathways and molecular targets involved may vary depending on the specific biological context and experimental conditions.
相似化合物的比较
1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)but-2-en-1-one can be compared with other piperazine derivatives, such as:
Cetirizine: A well-known antihistamine that also contains a piperazine ring but differs in its substitution pattern and pharmacological activity.
Fluoxetine: An antidepressant that, while not a piperazine derivative, shares some structural similarities and targets similar neurotransmitter systems.
Buspirone: An anxiolytic agent that contains a piperazine ring and acts on serotonin receptors, similar to this compound.
The uniqueness of this compound lies in its specific substitution pattern and the resulting pharmacological profile, which may offer distinct therapeutic advantages or applications in research.
属性
| 90316-47-5 | |
分子式 |
C21H23ClN2O2 |
分子量 |
370.9 g/mol |
IUPAC 名称 |
1-[4-(2-chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)but-2-en-1-one |
InChI |
InChI=1S/C21H23ClN2O2/c1-16(17-7-9-18(26-2)10-8-17)15-21(25)24-13-11-23(12-14-24)20-6-4-3-5-19(20)22/h3-10,15H,11-14H2,1-2H3 |
InChI 键 |
CALSSUKNEWDEOP-UHFFFAOYSA-N |
规范 SMILES |
CC(=CC(=O)N1CCN(CC1)C2=CC=CC=C2Cl)C3=CC=C(C=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![Benzene, 1,4-bis[2-(2-chloroethoxy)ethoxy]-](/img/structure/B14350396.png)
